molecular formula C14H14N2O B7636011 N-isoquinolin-5-ylcyclobutanecarboxamide

N-isoquinolin-5-ylcyclobutanecarboxamide

Cat. No.: B7636011
M. Wt: 226.27 g/mol
InChI Key: QRVGHUPKJBIXIK-UHFFFAOYSA-N
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Description

N-isoquinolin-5-ylcyclobutanecarboxamide is a nitrogen-containing heterocyclic compound It features an isoquinoline ring fused with a cyclobutane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isoquinolin-5-ylcyclobutanecarboxamide typically involves the cyclization of isoquinoline derivatives with cyclobutanecarboxylic acid or its derivatives. One common method includes the use of palladium-catalyzed coupling reactions, where isoquinoline derivatives are reacted with cyclobutanecarboxylic acid chlorides under basic conditions . Another approach involves the use of rhodium-catalyzed cyclization reactions, which provide high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-isoquinolin-5-ylcyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-isoquinolin-5-ylcyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isoquinolin-5-ylcyclobutanecarboxamide is unique due to its combination of the isoquinoline ring and cyclobutane carboxamide group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and provides versatility in synthetic applications .

Properties

IUPAC Name

N-isoquinolin-5-ylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-14(10-3-1-4-10)16-13-6-2-5-11-9-15-8-7-12(11)13/h2,5-10H,1,3-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVGHUPKJBIXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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